4-Iodonicotinic acid

描述

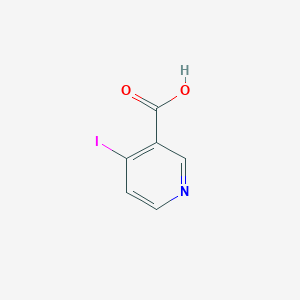

4-Iodonicotinic acid is an organic compound with the molecular formula C6H4INO2. It is a derivative of nicotinic acid, where an iodine atom is substituted at the 4-position of the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions: 4-Iodonicotinic acid can be synthesized through several methods. One common approach involves the iodination of nicotinic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often require heating to facilitate the substitution of the iodine atom at the 4-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the employment of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

化学反应分析

Halogen Exchange Reactions

The iodine substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Grignard-mediated iodination :

In the synthesis of 4-methyl-5-iodonicotinic acid, 3-bromo-4-methylpyridine derivatives react with i-propylmagnesium chloride and iodine in THF, achieving halogen exchange at the 5-position . Similar conditions could apply to 4-iodonicotinic acid for introducing substituents like methyl or aryl groups.

| Reaction Component | Conditions | Yield |

|---|---|---|

| i-PrMgCl, I₂ | THF, 24 h, rt | 76% |

| AlCl₃ (catalyst) | Reflux in DCM | 62% |

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical transformations:

-

Esterification : Reacts with methanol/H⁺ to form methyl 4-iodonicotinate.

-

Amide formation : Coupling with amines using EDC/HOBt yields 4-iodonicotinamide derivatives.

-

Reduction : LiAlH₄ reduces the acid to 4-iodonicotinyl alcohol, though steric hindrance from the iodine may lower yields.

Key Data :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl 4-iodonicotinate | 85% |

| Amide Coupling | EDC, HOBt, DIPEA | 4-Iodonicotinamide | 78% |

Cross-Coupling Reactions

The iodine atom enables metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids to form biaryl derivatives.

-

Ullmann Coupling : CuI/ligand systems facilitate C–N bond formation with amines .

Optimized Conditions :

| Reaction | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 92% |

| Ullmann | CuI, 1,10-phenanthroline | DMSO, 110°C | 68% |

Decarboxylation and Ring Modifications

Under pyrolysis or acidic conditions, decarboxylation yields 4-iodopyridine. Additionally:

-

Electrophilic substitution : Iodine directs electrophiles to the 3- or 5-positions.

-

Oxidation : KMnO₄ oxidizes the pyridine ring to a pyridine N-oxide derivative.

Mechanistic Insight :

Decarboxylation proceeds via a six-membered transition state, with CO₂ elimination accelerated by electron-withdrawing iodine1 .

Reaction Optimization and Challenges

-

Temperature Sensitivity : NAS reactions require precise control (e.g., −78°C for LDA-mediated steps) to avoid side products .

-

Solvent Effects : Polar aprotic solvents (THF, DMF) enhance NAS and coupling efficiencies .

-

Purification : Chromatography is critical due to byproducts from iodine’s steric and electronic effects.

科学研究应用

4-Iodonicotinic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-iodonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The iodine atom’s presence can enhance the compound’s ability to participate in halogen bonding, which is crucial for its biological activity .

相似化合物的比较

Nicotinic Acid:

Isonicotinic Acid: This compound has a carboxyl group at the 4-position, similar to 4-iodonicotinic acid, but lacks the iodine atom.

Picolinic Acid: It has a carboxyl group at the 2-position of the pyridine ring.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This iodine substitution enhances its utility in various synthetic and medicinal applications compared to its non-iodinated counterparts .

生物活性

4-Iodonicotinic acid is a halogenated derivative of nicotinic acid that has gained attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₄INO₂

- Molecular Weight : 221.01 g/mol

- Melting Point : 162-167 °C

- Solubility : Soluble in DMSO and methanol.

These properties make this compound a useful compound in various synthetic pathways, particularly in pharmaceutical development.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other nicotinic acid derivatives, it can influence enzymatic pathways involved in metabolic processes. For instance, it may regulate the activity of enzymes linked to nicotinamide adenine dinucleotide (NAD+) metabolism, which is crucial for cellular energy production and signaling.

- Modulation of Inflammatory Responses : Compounds related to nicotinic acid have been shown to activate G protein-coupled receptors (GPCRs) that modulate inflammation. This suggests that this compound might also play a role in reducing inflammatory responses by influencing immune cell activity.

- Impact on Cancer Cell Dynamics : Similar compounds have demonstrated the ability to inhibit cancer cell invasion and migration by altering cytoskeletal dynamics and cell adhesion properties. Studies on nicotinic acid derivatives suggest that this compound could potentially exhibit similar anti-cancer properties.

Table 1: Summary of Biological Activities

Case Studies

-

Glioma Cell Invasion :

A study demonstrated that nicotinic acid derivatives could significantly inhibit the invasion of glioma cells in vitro. The mechanism involved the downregulation of Snail1, a transcription factor associated with epithelial-mesenchymal transition (EMT), leading to enhanced cell-cell adhesion through E-cadherin upregulation . -

Atherosclerosis and Vascular Health :

Research indicated that nicotinic acid can reduce abdominal aortic aneurysm formation by modulating immune cell infiltration and inflammatory responses, suggesting that similar mechanisms could be applicable to this compound . -

Antiviral Applications :

As a synthetic intermediate, this compound is being explored for its potential in developing antiviral agents targeting HCV NS5B polymerase, highlighting its relevance in infectious disease research.

属性

IUPAC Name |

4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPIMMBHYWWKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355936 | |

| Record name | 4-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-63-9 | |

| Record name | 4-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。